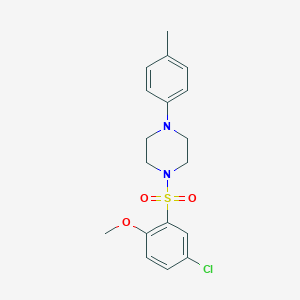
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methoxyphenylsulfonyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 5-Chloro-2-methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Methylphenyl Group: The final step is the alkylation of the piperazine ring with 4-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Chloro-2-methylphenyl)sulfonyl]piperazine
- 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-phenylpiperazine
- 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-chlorophenyl)piperazine
Uniqueness
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE is unique due to the presence of both the 5-chloro-2-methoxyphenylsulfonyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H21ClN2O3S |
|---|---|
Molecular Weight |
380.9g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14-3-6-16(7-4-14)20-9-11-21(12-10-20)25(22,23)18-13-15(19)5-8-17(18)24-2/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
UFRALRAUEINMEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-1-[(4-propoxyphenyl)sulfonyl]piperidine](/img/structure/B346276.png)
![1-(2-Fluorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B346278.png)
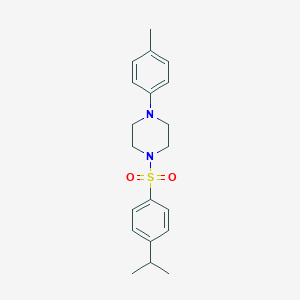
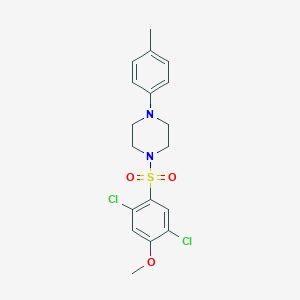
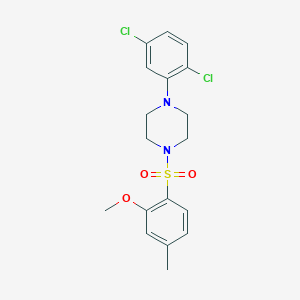
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346284.png)
![N-(4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346286.png)
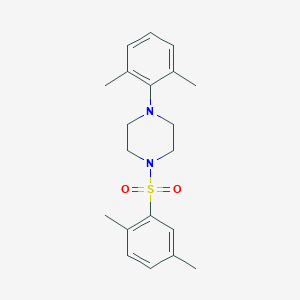
![1-(2,6-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346292.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346293.png)
![1-(2,6-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B346294.png)
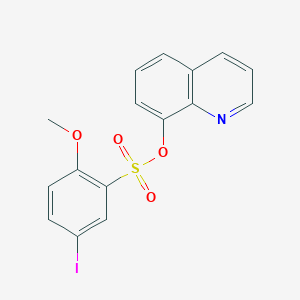
![N-(4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346298.png)

